

# Cefpodoxime proxetil pharmacokinetics half-life

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## Compound Focus: Cefpodoxime Proxetil

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## Key Pharmacokinetic Parameters of Cefpodoxime

The table below summarizes the core pharmacokinetic parameters for cefpodoxime, the active metabolite of **cefpodoxime proxetil**, after oral administration in healthy adults with normal renal function.

| Parameter   | Value Ranges and Key Facts   |
|---|--|
| Absolute Bioavailability                              | Approximately <b>50%</b> for the tablet formulation [1] [2] [3].   |
| Time to Peak Plasma Concentration (T <sub>max</sub> ) | <b>2 to 3 hours</b> post-dose [1] [2].   |
| Elimination Half-Life (T <sub>½</sub> )               | <b>1.9 to 3.1 hours</b> [1] [4] [2].   |
| Plasma Protein Binding                                | Relatively low, between <b>18% and 33%</b> [1] [5] [2].  |
| Route of Elimination                                  | Primarily <b>renal excretion</b> ; approximately <b>29% to 33%</b> of the dose is excreted unchanged in urine within 12 hours [2] [6]. |
| Effect of Food  | <b>Enhanced absorption</b> ; taking tablets with food increases the extent of absorption (AUC) by 21-33% [2] [6].                      |

## Plasma Concentration Profile

The following tables provide detailed single-dose plasma concentration data for cefpodoxime in fasted adults and pediatric patients, which is critical for understanding its time-course activity.

**Table 2: Cefpodoxime Plasma Levels (mcg/mL) in Fasted Adults After Film-Coated Tablet Administration [2]**

| Dose   | 1 hr | 2 hr | 3 hr | 4 hr | 6 hr | 8 hr | 12 hr |
|--------|------|------|------|------|------|------|-------|
| 100 mg | 0.98 | 1.4  | 1.3  | 1.0  | 0.59 | 0.29 | 0.08  |
| 200 mg | 1.5  | 2.2  | 2.2  | 1.8  | 1.2  | 0.62 | 0.18  |
| 400 mg | 2.2  | 3.7  | 3.8  | 3.3  | 2.3  | 1.3  | 0.38  |

**Table 3: Cefpodoxime Plasma Levels (mcg/mL) in Fasted Pediatric Patients (1-17 years) After Suspension Administration [2]**

| Dose    | 1 hr | 2 hr | 3 hr | 4 hr | 6 hr | 8 hr | 12 hr |
|---------|------|------|------|------|------|------|-------|
| 5 mg/kg | 1.4  | 2.1  | 2.1  | 1.7  | 0.90 | 0.40 | 0.090 |

## Key Experimental Methodologies

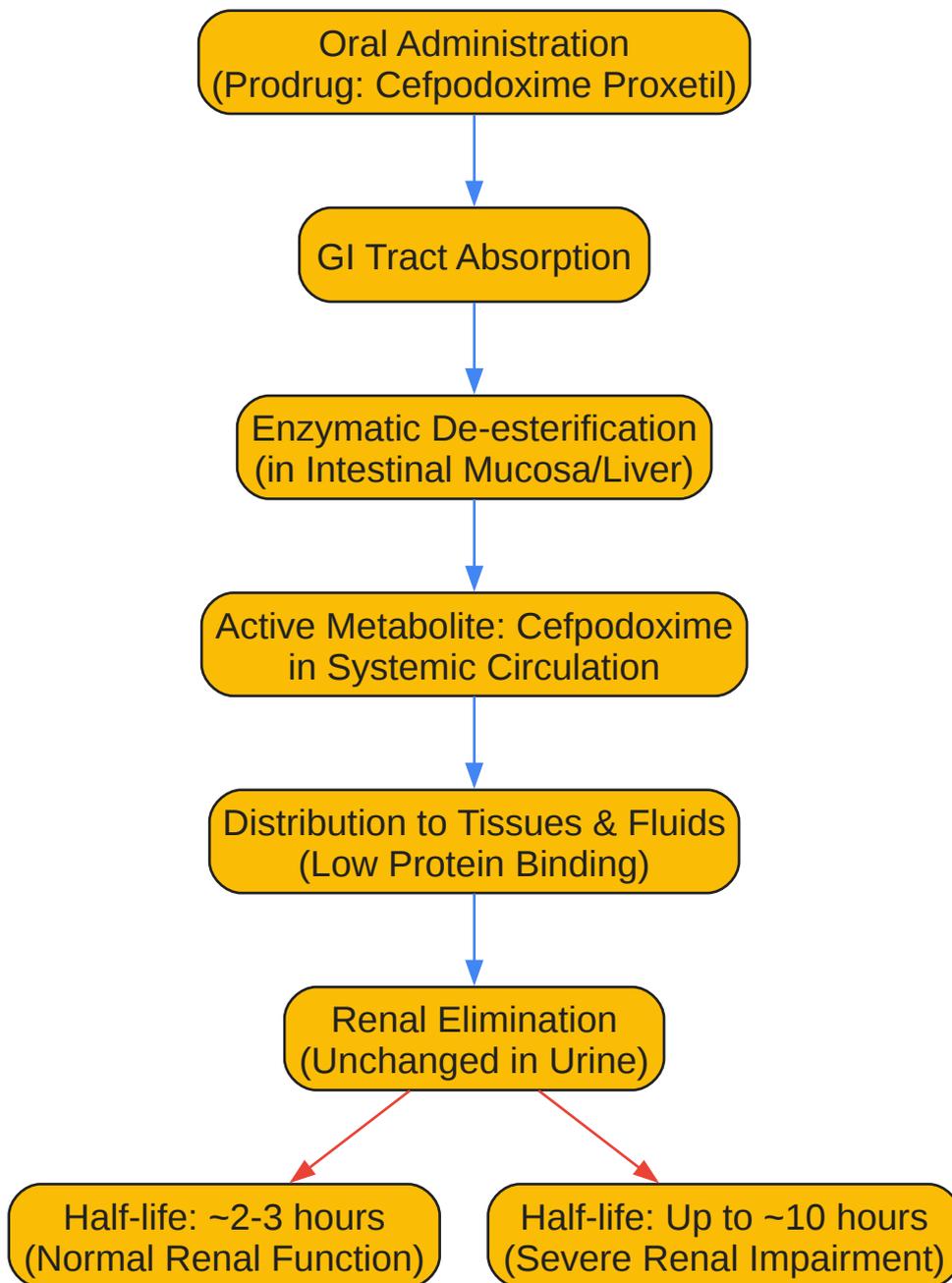
The established pharmacokinetic profile of **cefpodoxime proxetil** is derived from specific clinical study designs.

- **Study Design for Basic Parameters:** Early phase clinical trials administered single and multiple oral doses (100-400 mg cefpodoxime equivalents) every 12 hours to healthy subjects [1] [6]. Plasma and urine samples were collected at predetermined intervals, and drug concentrations were typically determined using **high-performance liquid chromatography (HPLC)**, sometimes with advanced techniques like column-switching or mass spectrometry detection [6] [7].
- **Assessing the Food Effect:** A crossover study design was used where subjects received **cefpodoxime proxetil** tablets under fasting conditions and with food [2] [6]. Results demonstrated that food increases the **Area Under the Curve (AUC)** by 21-33% and peak plasma concentration (**Cmax**), supporting administration with food to enhance bioavailability [2] [6].

- **Evaluating Renal Impairment:** Population pharmacokinetics or dedicated studies in patients with varying degrees of renal function quantified the impact on elimination. The half-life of cefpodoxime increases progressively with declining creatinine clearance, necessitating dosage adjustment in patients with moderate to severe impairment [1] [2] [6].

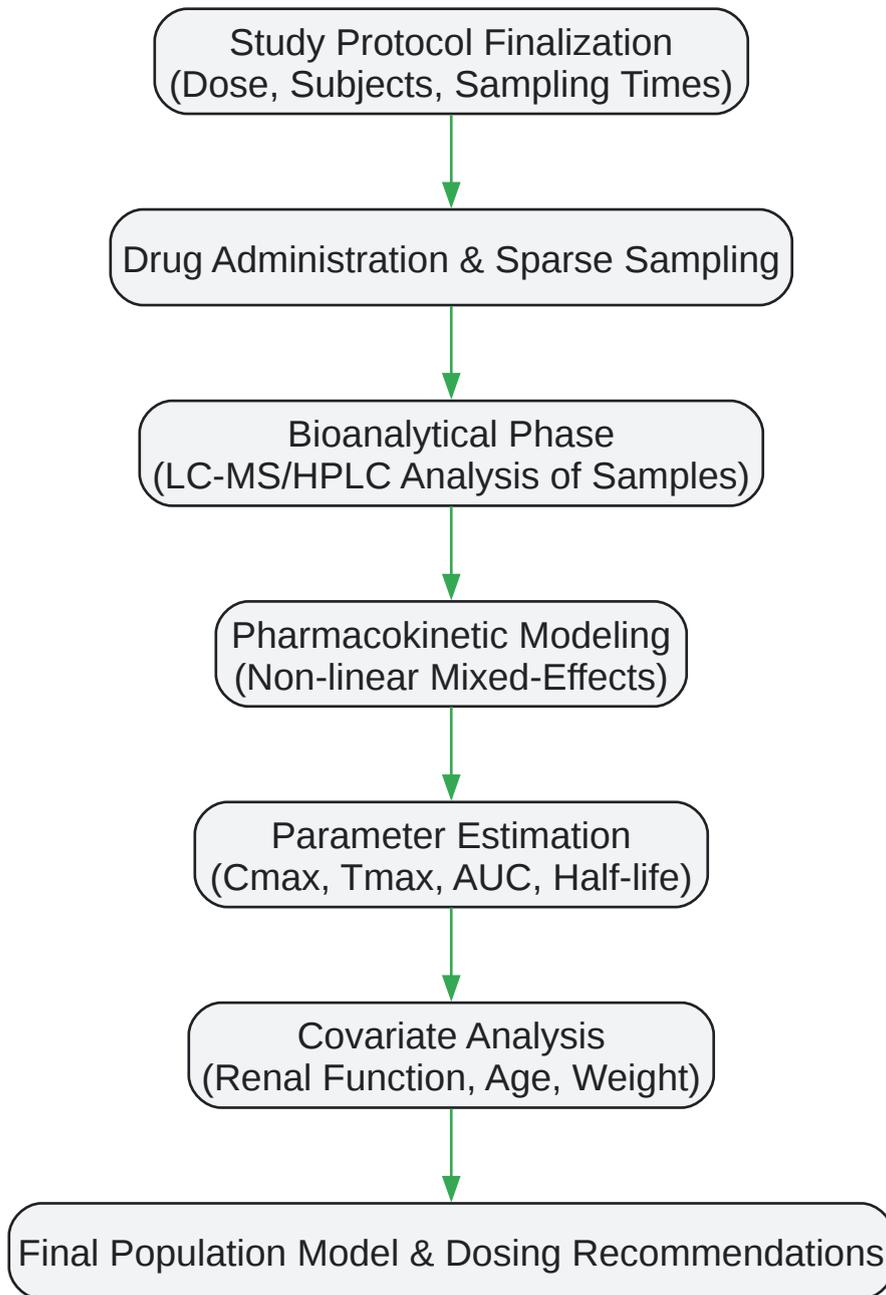
## Pharmacokinetic Pathway and Study Workflow

The journey of **cefpodoxime proxetil** from administration to elimination and the general approach to its clinical pharmacokinetic evaluation can be visualized as follows.



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***Cefpodoxime Proxetil*** Metabolic Pathway



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*Pharmacokinetic Study Workflow*

## Critical Factors Influencing Pharmacokinetics

- **Renal Function:** Elimination is reduced in patients with impaired renal function. The half-life increases from approximately **2.8 hours with normal function** to **5.9 hours with moderate**

**impairment** and up to **9.8 hours with severe impairment** [2]. Dosage adjustment is required when creatinine clearance is below 30 mL/min [2] [8].

- **Gastric pH:** Drugs that raise gastric pH, such as **antacids and H2-receptor antagonists**, can result in reduced absorption of cefpodoxime [1] [6].
- **Age:** Pharmacokinetics are not significantly affected by age alone. However, as renal function often declines with age, dosage adjustments in elderly patients should be based on measured renal function [1] [2] [6].

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